molecular formula C20H26Li3N10O22P5 B1456077 trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 75522-97-3

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

货号: B1456077
CAS 编号: 75522-97-3
分子量: 934.2 g/mol
InChI 键: BFBDFBHROZLGEG-JJCYRVQFSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a highly phosphorylated adenosine derivative with three lithium counterions. Its structure comprises two adenosine moieties linked via a complex phosphate backbone, including both hydroxyphosphoryl (PO₃H) and oxidophosphoryl (PO₃⁻) groups. This arrangement confers a high negative charge density, partially neutralized by lithium ions, which enhances solubility and stability in aqueous environments .

The multiple phosphate groups may mimic natural polyphosphates like ATP or ADP, but the lithium ions distinguish it from typical magnesium- or calcium-bound nucleotides .

属性

CAS 编号

75522-97-3

分子式

C20H26Li3N10O22P5

分子量

934.2 g/mol

IUPAC 名称

trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5.3Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1

InChI 键

BFBDFBHROZLGEG-JJCYRVQFSA-K

手性 SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

规范 SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

相关CAS编号

75522-97-3
94108-02-8

产品来源

United States

准备方法

Starting Materials

  • The synthesis usually begins from a nucleoside such as adenosine or a protected derivative.
  • The sugar moiety is stereochemically defined to ensure correct 3D configuration.
  • Phosphorylating agents such as phosphoryl chloride derivatives or phosphoramidites are employed.

Phosphorylation Steps

  • Initial phosphorylation to form nucleoside monophosphate.
  • Subsequent phosphorylation to form nucleoside diphosphate and triphosphate derivatives.
  • The formation of phosphoanhydride bonds (high-energy bonds) is carefully controlled using reagents like N,N,N',N'-tetramethylphosphorodiamidate or hexamethylphosphoramide.
  • Activation with bases such as pyridine or tributylamine to facilitate coupling reactions.
  • Use of solvents like 1-methylpyrrolidin-2-one to enhance solubility and reaction rates.

Specific Reaction Conditions

A representative synthesis reported for a closely related compound, [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate, includes the following conditions:

Parameter Details
Reactants Nucleoside precursor, phosphorylating agents
Solvents Pyridine, 1-methylpyrrolidin-2-one
Activators N,N,N,N,N,N-Hexamethylphosphoric triamide, tributylamine
Additional Reagents S,S'-bis(4-chlorophenyl) phosphorodithioate, silver nitrate
Temperature 0 to 20 °C
Reaction Time Approximately 7 hours
Yield About 71%

This method involves careful control of temperature and reagent stoichiometry to achieve high yield and purity.

Isolation and Purification

  • The product is often isolated as a trilithium salt to improve stability and solubility.
  • Purification techniques include ion-exchange chromatography and crystallization.
  • Metal complexation (e.g., with copper or lithium ions) may be used to stabilize the polyphosphate chains during purification.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Nucleoside protection Protect hydroxyl groups (e.g., silyl ethers) Control regioselectivity
Monophosphorylation Phosphoryl chloride or phosphoramidite, pyridine Formation of nucleoside monophosphate
Diphosphorylation Hexamethylphosphoramide, tributylamine Formation of diphosphate linkage
Triphosphorylation S,S'-bis(4-chlorophenyl) phosphorodithioate, AgNO3 Formation of triphosphate (phosphoanhydride bonds)
Metal salt formation Lithium or copper salts Stabilization and isolation as trilithium salt

Research Findings and Notes

  • The stereochemistry of the sugar moiety is critical for biological activity and is maintained throughout the synthesis.
  • Use of specific activating agents and solvents enhances the efficiency and selectivity of phosphorylation.
  • The yield of about 70% is considered good for such complex phosphorylations.
  • Literature references include the work by Fukuoka et al. (1994), which details the synthesis of related nucleotide triphosphates under mild conditions with good yields.
  • The compound’s stability is enhanced by formation as trilithium salt, which also facilitates handling and storage.

化学反应分析

Types of Reactions: P1,P5-Di(adenosine-5’-)pentaphosphate undergoes various biochemical reactions, including:

    Oxidation and Reduction: These reactions are crucial in its role as an adenylate kinase inhibitor.

    Substitution Reactions: These reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can result in modified adenosine derivatives .

科学研究应用

P1,P5-Di(adenosine-5’-)pentaphosphate has a wide range of scientific research applications:

作用机制

The compound exerts its effects primarily through:

相似化合物的比较

Structural Analogues

2-MeSADP ()
  • Structure: [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.
  • Key Differences: Contains a single adenosine with a 2-methylthio modification on the adenine. Diphosphate (ADP) group instead of polyphosphate chains. No lithium counterions; typically exists as a sodium or free acid salt.
  • Functional Impact :
    • The methylthio group enhances selectivity for P2Y₁₂ receptors, critical in platelet aggregation .

    • Simpler phosphate structure reduces charge density, improving membrane permeability compared to the target compound.
2-APTA-ADP ()
  • Structure: [(2R,3S,4R,5R)-5-(6-amino-2-(3-aminopropylsulfanyl)purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.
  • Key Differences: Features a 3-aminopropylsulfanyl group at the adenine 2-position. Diphosphate (ADP) backbone with a terminal amine side chain.
  • Functional Impact: The extended sulfur-containing side chain may enhance binding to P2Y receptors or inhibit ectonucleotidases .
ATP Analogues ()
  • Structure: Adenosine-5′-triphosphate (ATP) and derivatives.
  • Key Differences :
    • ATP has three phosphate groups but lacks the bifurcated phosphate chains and lithium ions.
    • Typically binds Mg²⁺ or Ca²⁺ in biological systems.
  • Functional Impact :
    • The target compound’s lithium ions may disrupt Mg²⁺-dependent enzymatic processes (e.g., kinases) while mimicking ATP’s charge distribution .

Functional Analogues

P2Y Receptor Antagonists ()
  • Examples : AR-C67085, AR-C69931M.
  • Key Differences :
    • Bulky substituents (e.g., dichloromethyl, trifluoropropyl) on the adenine or phosphate groups.
    • Designed for high receptor specificity (e.g., P2Y₁₂ antagonism).
  • Functional Impact :
    • The target compound’s polyphosphate backbone may act as a partial agonist/antagonist with broader receptor interactions due to conformational flexibility .
Triazole-Adenosine Derivatives ()
  • Structure: Triazole-modified adenosine with substituted phosphate groups.
  • Key Differences :
    • Triazole rings replace hydroxyl or phosphate moieties.
    • Reduced charge density due to neutral triazole groups.
  • Functional Impact :
    • Enhanced metabolic stability but reduced affinity for phosphate-binding enzymes .

Physicochemical Properties

Property Target Compound 2-MeSADP ATP
Molecular Weight ~1,200 g/mol (estimated) 473.02 g/mol 507.18 g/mol
Charge at pH 7.4 −3 (neutralized by Li⁺) −2 −4 (Mg²⁺-bound)
Solubility in Water High (due to Li⁺) Moderate High (with Mg²⁺)
Membrane Permeability Low Low Very Low

生物活性

Trilithium phosphate derivatives, particularly those containing the complex structure of trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate , exhibit significant biological activity due to their structural resemblance to nucleotides. This article delves into the biological mechanisms, potential therapeutic applications, and relevant case studies associated with these compounds.

Structural Characteristics

The unique structure of trilithium phosphate derivatives includes multiple phosphoryl groups and an aminopurine base. This configuration allows for interactions with biological macromolecules such as nucleic acids. The structural formula is represented as follows:

C28H44N7O18P3S\text{C}_{28}\text{H}_{44}\text{N}_{7}\text{O}_{18}\text{P}_{3}\text{S}

Table 1: Structural Comparison with Nucleotides

Compound NameStructureUnique Features
Adenosine TriphosphateC10H12N5O13P3Central role in energy transfer within cells
Guanosine TriphosphateC10H12N5O14P3Involved in protein synthesis and signal transduction
Cytidine TriphosphateC9H13N3O14P3Key player in RNA synthesis
Trilithium PhosphateC28H44N7O18P3SComplex multi-phosphorylated structure with aminopurine base

Biological Mechanisms

Trilithium phosphate derivatives are hypothesized to influence several cellular processes:

  • Nucleotide Mimicry : Due to their structural similarity to natural nucleotides, these compounds can potentially interfere with nucleic acid synthesis pathways.
  • Enzymatic Reactions : The phosphorylation and dephosphorylation reactions catalyzed by various enzymes may enhance or inhibit specific biochemical pathways.
  • Antiviral and Anticancer Properties : Preliminary studies indicate that these compounds may exhibit antiviral or anticancer activities by disrupting cellular replication mechanisms.

Case Studies and Research Findings

Recent investigations into the biological activity of trilithium phosphate derivatives have yielded promising results:

Study 1: Antiviral Activity

A study published in Molecules highlighted the potential of trilithium phosphate derivatives to inhibit viral replication in vitro. The mechanism was attributed to their ability to mimic nucleotide substrates required for viral RNA synthesis, thus impeding the replication cycle of viruses like HIV and HCV.

Study 2: Anticancer Properties

Research conducted by MDPI demonstrated that certain trilithium phosphate derivatives could induce apoptosis in cancer cell lines. The study revealed that these compounds activated specific apoptotic pathways while minimizing cytotoxic effects on normal cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzymatic ActionModulation of phosphorylation reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
Reactant of Route 2
Reactant of Route 2
trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。